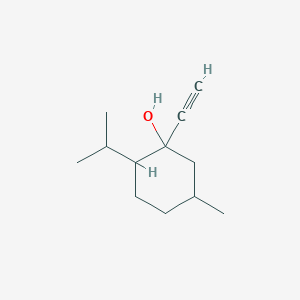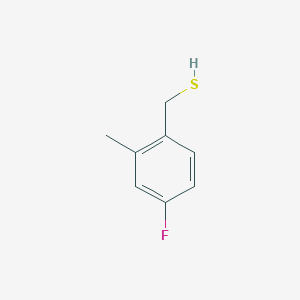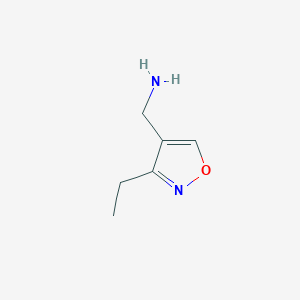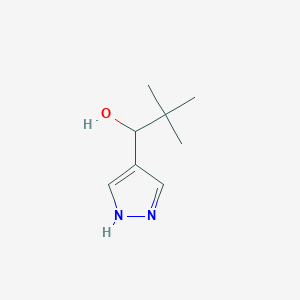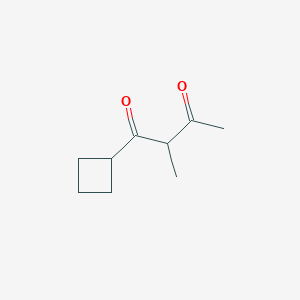
1-Cyclobutyl-2-methylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutyl-2-methylbutane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a cycloalkane derivative, characterized by a cyclobutyl group attached to a butane-1,3-dione backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-2-methylbutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl ketone with methyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions: 1-Cyclobutyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can yield alcohol derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
1-Cyclobutyl-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclobutyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
Cyclobutylmethyl ketone: Shares the cyclobutyl group but differs in the functional groups attached to the carbon chain.
Methyl acetoacetate: Contains a similar dione structure but lacks the cyclobutyl group.
Uniqueness: 1-Cyclobutyl-2-methylbutane-1,3-dione is unique due to the combination of a cyclobutyl group with a butane-1,3-dione backbone, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-cyclobutyl-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C9H14O2/c1-6(7(2)10)9(11)8-4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChIキー |
WPENRQINMKHOMG-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C1CCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


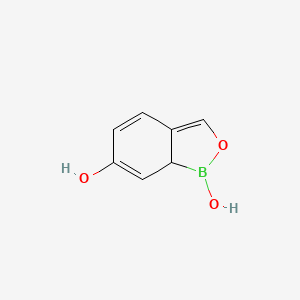
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)

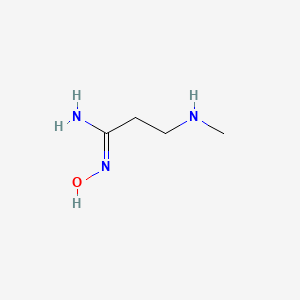
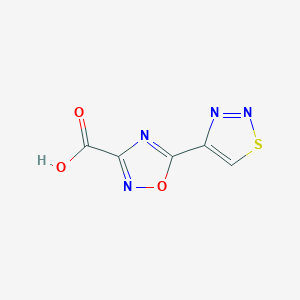
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)


